Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6: is a synthetic peptide derivative of the amyloid beta-protein, specifically spanning residues 15 to 25. This compound is modified with glycine and epsilon-aminocaproyl groups, and includes six lysine residues. Amyloid beta-proteins are significant in the study of neurodegenerative diseases, particularly Alzheimer’s disease, due to their role in the formation of amyloid plaques in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
Resin Loading: The initial amino acid is attached to a resin.
Coupling: Subsequent amino acids are added using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: Temporary protecting groups on the amino acids are removed, typically using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified, often by HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of such peptides may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield. Additionally, large-scale purification techniques like preparative HPLC are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This peptide can undergo oxidation, particularly at methionine residues if present, forming sulfoxides or sulfones.
Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid side chains can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiols.
Substitution: Alkylated or acylated peptides.
Scientific Research Applications
Chemistry
In chemistry, this peptide is used to study the properties and reactivity of amyloid beta-proteins. It serves as a model compound for understanding peptide synthesis and modification techniques.
Biology
Biologically, it is crucial for investigating the aggregation behavior of amyloid beta-proteins, which is central to understanding the pathogenesis of Alzheimer’s disease. It helps in studying the interactions between amyloid beta-proteins and other biomolecules.
Medicine
In medicine, this compound is used in the development of diagnostic tools and therapeutic agents for Alzheimer’s disease. It aids in the screening of potential drugs that can inhibit amyloid plaque formation.
Industry
Industrially, it is used in the production of research reagents and kits for studying neurodegenerative diseases. It also finds applications in the development of biosensors for detecting amyloid beta-proteins.
Mechanism of Action
The mechanism of action of Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 involves its ability to aggregate and form fibrils, similar to natural amyloid beta-proteins. These fibrils interact with neuronal cells, leading to cellular toxicity and neurodegeneration. The molecular targets include cell membrane receptors and intracellular signaling pathways that mediate cell death and inflammation.
Comparison with Similar Compounds
Similar Compounds
Amyloid beta-protein (1-42): A longer peptide that forms the core of amyloid plaques.
Amyloid beta-protein (25-35): A shorter fragment known for its high aggregation propensity.
Amyloid beta-protein (1-40): Another common variant involved in plaque formation.
Uniqueness
Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 is unique due to its specific modifications, which enhance its solubility and stability. The addition of glycine and epsilon-aminocaproyl groups, along with multiple lysine residues, distinguishes it from other amyloid beta-protein fragments by providing unique biochemical properties and making it a valuable tool for research.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6, a synthetic derivative of the amyloid beta (Aβ) peptide, has garnered attention for its potential therapeutic implications in Alzheimer's disease (AD). This article explores its biological activity, focusing on its interactions, aggregation properties, neurotoxicity, and potential neuroprotective effects.
Overview of Amyloid Beta Peptides
Amyloid beta peptides are crucial in the pathogenesis of Alzheimer's disease. They are derived from the amyloid precursor protein (APP) and can aggregate to form insoluble fibrils that are characteristic of senile plaques in AD. The most studied forms include Aβ(1-42) and its shorter fragments like Aβ(25-35), which retain significant biological activity despite being truncated.
Structure and Properties
This compound is a modified version of the Aβ(15-25) segment. Its structure includes:
- Amino Acid Sequence : Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met
- Modification : The epsilon-aminocaproic acid moiety is introduced to enhance solubility and stability.
This modification may influence the peptide's aggregation behavior and biological interactions.
Aggregation Behavior
The aggregation propensity of Aβ peptides is pivotal in their biological activity. Studies have shown that Aβ(25-35) undergoes a conformational change from a soluble form to aggregated fibrillary structures, which is associated with neurotoxicity. Gly-Amyloid Beta-Protien (15-25)-Gly-Epsilon-Aminocaproyl(-Lys)6 likely exhibits similar behavior, with enhanced aggregation properties due to its structural modifications.
Peptide | Aggregation State | Toxicity Level |
---|---|---|
Aβ(25-35) | High | Significant |
Gly-Amyloid Beta (15-25)-Gly-Epsilon-Aminocaproyl(-Lys)6 | Moderate to High | Potentially significant |
Neurotoxicity
Neurotoxicity of amyloid beta peptides is primarily attributed to their ability to induce oxidative stress and inflammation in neuronal cells. Research indicates that aggregated forms of Aβ can lead to cell death through several mechanisms:
- Oxidative Stress : Aggregated Aβ peptides increase reactive oxygen species (ROS), leading to neuronal damage.
- Inflammatory Response : The presence of Aβ aggregates activates microglia, which release pro-inflammatory cytokines.
- Calcium Dysregulation : Aβ aggregates disrupt calcium homeostasis, contributing to excitotoxicity.
In vitro studies have shown that Gly-Amyloid Beta-Protien (15-25)-Gly-Epsilon-Aminocaproyl(-Lys)6 may exhibit reduced toxicity compared to longer aggregates due to its modified structure, which could potentially mitigate some neurotoxic effects.
Neuroprotective Effects
Interestingly, some studies suggest that lower concentrations of Aβ peptides can have neuroprotective effects by promoting synaptic plasticity and neurogenesis. For instance, it has been demonstrated that certain soluble Aβ fragments can reduce apoptotic cell death in neuronal cultures at nanomolar concentrations through mechanisms such as metal ion chelation and modulation of signaling pathways involved in cell survival.
Case Studies and Research Findings
- Aggregation Kinetics : In a study using circular dichroism (CD) spectroscopy and thioflavin T fluorescence, it was found that Gly-Amyloid Beta-Protien (15-25)-Gly-Epsilon-Aminocaproyl(-Lys)6 undergoes a rapid transition to β-sheet structures under physiological conditions, similar to other amyloidogenic peptides .
- Cell Culture Studies : In vitro studies demonstrated that treatment with this peptide led to significant alterations in neuronal cell viability compared to controls, suggesting a complex interaction between aggregation state and cellular response .
- Animal Models : Animal studies exploring the effects of modified Aβ peptides on cognitive function and plaque formation are ongoing, with preliminary results indicating potential benefits in reducing plaque load when administered at specific dosages .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[6-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]hexanoylamino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C105H178N28O26/c1-62(2)55-77(128-96(149)73(40-21-28-52-111)126-97(150)74(43-45-81(114)134)120-83(136)59-113)101(154)133-89(64(5)6)104(157)131-79(57-67-33-13-9-14-34-67)100(153)129-78(56-66-31-11-8-12-32-66)99(152)118-65(7)90(143)121-75(44-46-86(139)140)98(151)130-80(58-87(141)142)102(155)132-88(63(3)4)103(156)117-61-85(138)116-60-84(137)115-54-30-10-15-42-82(135)119-68(35-16-23-47-106)91(144)122-69(36-17-24-48-107)92(145)123-70(37-18-25-49-108)93(146)124-71(38-19-26-50-109)94(147)125-72(39-20-27-51-110)95(148)127-76(105(158)159)41-22-29-53-112/h8-9,11-14,31-34,62-65,68-80,88-89H,10,15-30,35-61,106-113H2,1-7H3,(H2,114,134)(H,115,137)(H,116,138)(H,117,156)(H,118,152)(H,119,135)(H,120,136)(H,121,143)(H,122,144)(H,123,145)(H,124,146)(H,125,147)(H,126,150)(H,127,148)(H,128,149)(H,129,153)(H,130,151)(H,131,157)(H,132,155)(H,133,154)(H,139,140)(H,141,142)(H,158,159)/t65-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-,89-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEUIDMLKPOSPR-DLLTXYIUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H178N28O26 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2248.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.